molecular formula C15H14N2O2 B14651056 6,6-dimethyl-1-phenyl-7H-indazole-4,5-dione CAS No. 53828-58-3

6,6-dimethyl-1-phenyl-7H-indazole-4,5-dione

Cat. No.: B14651056
CAS No.: 53828-58-3
M. Wt: 254.28 g/mol
InChI Key: ZMKCZZLFGGXJGD-UHFFFAOYSA-N
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Description

6,6-Dimethyl-1-phenyl-7H-indazole-4,5-dione is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-dimethyl-1-phenyl-7H-indazole-4,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by heating at elevated temperatures to induce cyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 6,6-Dimethyl-1-phenyl-7H-indazole-4,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted indazoles, hydroxyindazoles, and quinone derivatives.

Scientific Research Applications

6,6-Dimethyl-1-phenyl-7H-indazole-4,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6-dimethyl-1-phenyl-7H-indazole-4,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclo-oxygenase-2 (COX-2), reducing inflammation . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 1-Phenyl-1H-indazole-3-carboxylic acid
  • 2-Phenyl-2H-indazole
  • 5,6-Dimethyl-1H-indazole

Comparison: 6,6-Dimethyl-1-phenyl-7H-indazole-4,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indazole derivatives, it may exhibit different reactivity and potency in biological assays. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

53828-58-3

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

6,6-dimethyl-1-phenyl-7H-indazole-4,5-dione

InChI

InChI=1S/C15H14N2O2/c1-15(2)8-12-11(13(18)14(15)19)9-16-17(12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3

InChI Key

ZMKCZZLFGGXJGD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=NN2C3=CC=CC=C3)C(=O)C1=O)C

Origin of Product

United States

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